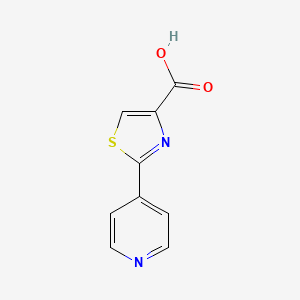

2-(4-Pyridyl)thiazole-4-carboxylic acid

Description

Significance of Thiazole-Containing Heterocycles in Contemporary Chemical and Pharmaceutical Sciences

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a fundamental scaffold in medicinal chemistry. nih.govwisdomlib.orgglobalresearchonline.net This unique heterocycle is a core component of many natural and synthetic compounds with medicinal importance. nih.goveurekaselect.com The thiazole nucleus is famously part of the structure of Vitamin B1 (Thiamine) and the penicillin antibiotic family. nih.govpharmaguideline.com

The versatility of the thiazole ring has led to its incorporation into a wide array of drugs demonstrating diverse pharmacological activities. globalresearchonline.netbohrium.com Thiazole derivatives have been developed as antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory agents. nih.govglobalresearchonline.netjetir.org The presence of nitrogen and sulfur heteroatoms in the thiazole ring allows for coordination with metal ions, which can enhance the therapeutic activity of the resulting complexes. uttaranchaluniversity.ac.inresearchgate.net Due to their broad spectrum of biological activity, researchers continue to explore thiazole-based compounds for the development of new therapeutic agents with improved potency and potentially lower toxicity. bohrium.comnih.gov

| Examples of Thiazole-Containing Compounds | Therapeutic Application |

| Ritonavir | Antiretroviral (Anti-HIV) nih.govglobalresearchonline.net |

| Dasatinib | Anticancer globalresearchonline.netnih.gov |

| Sulfathiazole | Antibacterial bohrium.com |

| Abafungin | Antifungal nih.goveurekaselect.com |

| Meloxicam | Anti-inflammatory globalresearchonline.netpharmaguideline.com |

| Tiazofurin | Anticancer nih.goveurekaselect.com |

Overview of Research Trajectories for 2-(4-Pyridyl)thiazole-4-carboxylic acid

Research involving this compound and its structural analogs has followed several key trajectories, primarily centered on medicinal chemistry and materials science. A significant area of investigation is its use as a synthetic intermediate for the creation of novel compounds with potential biological activity. fishersci.camyskinrecipes.commedchemexpress.comcaymanchem.comscbt.com

In the field of medicinal chemistry, the combination of the pyridine (B92270) and thiazole rings in one molecule is a strategic design choice. Both heterocycles are known pharmacophores, and their hybrid structures are explored for new therapeutic properties. nih.gov Research has focused on synthesizing novel pyridine-thiazole hybrid molecules and evaluating their cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For instance, studies have revealed that certain pyridine-thiazole derivatives exhibit promising antiproliferative activity against breast and liver cancer cell lines. researchgate.net The mechanism of action for some of these compounds may involve the induction of genetic instability in tumor cells. nih.gov

Another important research direction is the use of pyridyl-thiazole carboxylic acids as ligands in coordination chemistry. The nitrogen atoms on both the pyridine and thiazole rings, along with the carboxylic acid group, can effectively bind to metal ions. This has led to the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties, such as luminescence or catalysis.

| Research Area | Focus | Potential Application |

| Medicinal Chemistry | Synthesis of novel pyridine-thiazole hybrids. nih.govresearchgate.net | Development of new anticancer agents. nih.govresearchgate.net |

| Organic Synthesis | Use as a versatile building block or intermediate. fishersci.camyskinrecipes.com | Pharmaceutical synthesis. medchemexpress.comcaymanchem.comscbt.com |

| Coordination Chemistry | Design of ligands for metal complexes. | Creation of functional materials like MOFs. |

Historical Context of Pyridyl-Thiazole Carboxylic Acid Research

The study of thiazole chemistry has a long history, with foundational work being conducted by Hofmann and Hantsch. nih.gov This early research paved the way for a deeper understanding of the synthesis and reactivity of the thiazole ring, which Bogert and colleagues later expanded upon significantly. nih.gov The importance of the thiazole ring was further solidified when its role in cyanine (B1664457) dyes, used as photographic sensitizers, was established by Mills. nih.gov

The exploration of hybrid molecules containing both pyridine and thiazole rings is a more contemporary development in heterocyclic chemistry. This research trajectory emerged from the established significance of each individual heterocycle in biologically active compounds. Scientists began to synthesize these hybrid structures with the hypothesis that combining these two pharmacophoric motifs could lead to compounds with enhanced or novel biological activities. researchgate.net

Early investigations into pyridyl-thiazole derivatives often focused on their synthesis and basic characterization. Over time, as synthetic methods became more sophisticated, the research evolved to include the creation of more complex functionalized molecules. This has led to the development of various classes of pyridyl-thiazole compounds, including amides, hydrazones, and pyrazolines, linked through different spacers. nih.govresearchgate.netnih.gov The focus of modern research has shifted towards targeted applications, such as the development of specific enzyme inhibitors or agents with selective cytotoxicity towards cancer cells, marking a progression from fundamental synthesis to rational drug design. nih.govnih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOQMBOJAAZEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351988 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21278-86-4 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Pyridyl Thiazole 4 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for the 2-(4-Pyridyl)thiazole-4-carboxylic acid Core Structure

The foundational methods for constructing the thiazole (B1198619) ring are well-documented, with the Hantzsch thiazole synthesis being a cornerstone. bepls.comchemhelpasap.comsynarchive.com This reaction, first described in 1887, traditionally involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com

Hantzsch Thiazole Synthesis: The Hantzsch synthesis is a versatile method for creating a wide variety of thiazole derivatives. The general mechanism begins with an SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com For the synthesis of this compound, this would typically involve the reaction between a derivative of 4-pyridinecarbothioamide and a 3-halo-2-oxopropanoic acid derivative.

Other Established Methods: Beyond the Hantzsch synthesis, other classical methods have contributed to the synthesis of the thiazole core. bepls.com

Cook-Heilborn Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. bepls.compharmaguideline.com

From L-cysteine: A method has been reported starting from L-cysteine hydrochloride and formaldehyde, which undergo condensation and esterification to yield a thiazolidine (B150603) intermediate. This intermediate is then oxidized and hydrolyzed to produce thiazole-4-carboxylic acid. google.com The pyridyl group would be introduced using an appropriate pyridine-containing starting material.

| Method | Starting Materials | Key Features |

| Hantzsch Synthesis | α-Haloketone, Thioamide | High-yielding, versatile, simple to perform. chemhelpasap.com |

| Cook-Heilborn Synthesis | α-Aminonitrile, Dithioacids/CS₂ etc. | Mild conditions, yields 5-aminothiazoles. bepls.compharmaguideline.com |

| From L-cysteine | L-cysteine, Formaldehyde | Utilizes readily available starting materials. google.com |

Novel Approaches and Advancements in this compound Synthesis

Recent research has focused on developing more efficient and environmentally friendly synthetic routes. These novel approaches often involve multi-component reactions, the use of microwave irradiation, and innovative catalytic systems.

Multi-Component Reactions (MCRs): MCRs offer a significant advantage by combining three or more reactants in a single step to form a complex product, thereby reducing reaction time and waste. researchgate.netresearchgate.net One-pot, three-component syntheses of thiazole derivatives have been developed, for instance, by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes. researchgate.netresearchgate.net A similar strategy could be adapted for the synthesis of this compound. One-pot, two-step procedures have also been developed that avoid the isolation of intermediates, making the process less time-consuming. orientjchem.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. bepls.comnih.govnih.gov The synthesis of various thiazole derivatives has been successfully achieved using microwave assistance. bepls.comresearchgate.net For example, a one-pot, three-component reaction of maleic anhydride, thiosemicarbazide, and hydrazonoyl halides under microwave irradiation has been reported to produce thiazolyl-pyridazinediones efficiently. nih.gov

| Advancement | Description | Advantages |

| Multi-Component Reactions | Combining three or more reactants in a single reaction vessel. researchgate.net | Increased efficiency, reduced waste, operational simplicity. researchgate.net |

| Microwave-Assisted Synthesis | Using microwave energy to heat the reaction. bepls.com | Rapid reaction times, improved yields, environmentally benign. bepls.comnih.gov |

| One-Pot Procedures | Multiple reaction steps are performed in the same flask without isolating intermediates. orientjchem.org | Less time consuming, simplified workup. orientjchem.org |

Derivatization Strategies and Functionalization of this compound

The functional groups present in this compound—the carboxylic acid, the pyridyl ring, and the thiazole ring—offer multiple sites for derivatization to create a library of related compounds.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for modification, most commonly through esterification or amide bond formation.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol under acidic conditions.

Amide Bond Formation: Coupling the carboxylic acid with a primary or secondary amine is a fundamental transformation. luxembourg-bio.com This typically requires an activating agent or "coupling reagent" to convert the hydroxyl group of the acid into a better leaving group. luxembourg-bio.comfishersci.co.uk A wide variety of such reagents are available, including carbodiimides (like DCC) and uronium-based reagents (like HATU). growingscience.com

Functionalization of the Pyridine (B92270) and Thiazole Rings: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. pharmaguideline.com The thiazole ring itself can undergo electrophilic substitution, typically at the C5 position, depending on the existing substituents. pharmaguideline.com The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium compounds, creating a nucleophilic center for reaction with various electrophiles. pharmaguideline.comnih.gov

| Functionalization Site | Reaction Type | Reagents/Conditions | Resulting Derivative |

| Carboxylic Acid | Amide Coupling | Amine, Coupling Reagent (e.g., HATU, DCC) growingscience.com | Amide |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Pyridine Nitrogen | N-Alkylation | Alkyl Halide | Pyridinium salt pharmaguideline.com |

| Thiazole Ring | Electrophilic Substitution | Electrophile (e.g., Br₂) | C5-substituted thiazole pharmaguideline.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netnih.gov These principles are increasingly being applied to the synthesis of thiazole derivatives. bepls.comresearchgate.netbohrium.com

Green Solvents and Catalysts: A key aspect of green synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). bepls.com Catalyst-free reactions in water have been reported for the synthesis of certain thiazoles. bepls.com Furthermore, the development of reusable catalysts, such as silica-supported tungstosilisic acid, allows for easier separation from the reaction mixture and multiple reuse cycles, minimizing waste. researchgate.netresearchgate.net

Energy Efficiency and Atom Economy: As mentioned, microwave-assisted and ultrasound-mediated syntheses are energy-efficient alternatives to conventional heating. researchgate.netnih.govresearchgate.net These techniques often lead to significantly reduced reaction times. bepls.com Solvent-free reaction conditions, where reactants are ground together, also represent a greener approach by eliminating solvent waste entirely. researchgate.netresearchgate.net Multi-component and one-pot reactions contribute to the principles of atom economy by incorporating most or all of the starting material atoms into the final product. researchgate.netresearchgate.net

| Green Chemistry Principle | Application in Thiazole Synthesis | Examples |

| Use of Green Solvents | Replacing volatile organic solvents with safer alternatives. bepls.com | Water, Polyethylene glycol (PEG-400). bepls.com |

| Reusable Catalysts | Employing catalysts that can be easily recovered and reused. researchgate.net | Silica-supported tungstosilisic acid. researchgate.netresearchgate.net |

| Energy Efficiency | Using alternative energy sources to reduce energy consumption. nih.gov | Microwave irradiation, ultrasonic irradiation. researchgate.net |

| Solvent-Free Conditions | Conducting reactions without a solvent medium. researchgate.net | Grinding reactants together in a mortar and pestle. researchgate.net |

Coordination Chemistry and Supramolecular Architectures of 2 4 Pyridyl Thiazole 4 Carboxylic Acid

2-(4-Pyridyl)thiazole-4-carboxylic acid as a Ligand in Metal-Organic Frameworks (MOFs)

This compound, hereafter referred to as Hptca, serves as a versatile building block for the synthesis of metal-organic frameworks. Its ability to bridge metal centers through its distinct functional groups facilitates the formation of extended one-, two-, and three-dimensional networks. Research has demonstrated the successful assembly of Hptca with various transition metal ions, including cobalt(II) and cadmium(II), under solvothermal conditions to yield crystalline framework materials. scilit.com The resulting structures are heavily influenced by the coordination preferences of the metal ion, the reaction conditions, and the inherent bonding characteristics of the Hptca ligand itself.

The structural diversity of MOFs derived from Hptca is fundamentally linked to the ligand's flexibility and its capacity to adopt multiple coordination modes. The molecule is not strictly planar, with a dihedral angle existing between the pyridine (B92270) and thiazole (B1198619) rings, allowing for conformational adjustments to accommodate the geometric requirements of different metal centers. mdpi.com

The Hptca ligand can coordinate to metal ions in several ways:

Pyridyl N-donation: The nitrogen atom of the pyridine ring is a common coordination site, acting as a monodentate linker.

Carboxylate O-donation: The carboxylic acid group, typically deprotonated to carboxylate in situ, can bind to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion.

(N,O)-Chelation: The nitrogen atom of the thiazole ring and an adjacent carboxylate oxygen can coordinate to the same metal center, forming a stable five-membered chelate ring. This bidentate chelating behavior is a frequently observed motif for derivatives of thiazole-4-carboxylic acids. mdpi.com

In known cadmium complexes, the Hptca ligand has been observed to act as a terminal ligand, coordinating to the Cd(II) center through the pyridyl nitrogen and one carboxylate oxygen. scilit.com In cobalt-based frameworks, it can function as a bridging ligand, connecting metal centers to form extended chains.

Table 1: Observed Coordination Modes of this compound (ptca⁻)

| Coordination Mode | Description | Example Metal Ion |

| Monodentate (N-pyridyl) | The ligand binds to a single metal center via the pyridine nitrogen atom. | Cd(II) |

| Monodentate (O-carboxyl) | The ligand binds to a single metal center via one oxygen of the carboxylate group. | Cd(II) |

| Bridging (N,O) | The pyridine nitrogen binds to one metal center while the carboxylate group binds to another. | Co(II) |

| (N,O)-Chelating | The thiazole nitrogen and a carboxylate oxygen bind to the same metal center, forming a chelate ring. | (Predicted) mdpi.com |

The rational design of coordination architectures using Hptca relies on fundamental principles of supramolecular chemistry and crystal engineering. The final structure is a result of the interplay between the geometric preferences of the metal ion (the node), the length and connectivity of the organic ligand (the linker), and the reaction conditions.

Key design considerations include:

Metal Ion Geometry: The choice of the metal ion is crucial. For instance, Cd(II) often exhibits a flexible coordination sphere, accommodating various geometries which can lead to discrete polynuclear or mononuclear complexes that then self-assemble into higher-dimensional networks through hydrogen bonding. In contrast, Co(II) can adopt geometries like octahedral, which favor the formation of extended, covalently linked 1D or 2D coordination polymers. scilit.com

Ligand-to-Metal Ratio: Adjusting the stoichiometry of the reactants can influence the final product, favoring the formation of fully coordinated frameworks or structures with available coordination sites for solvent molecules.

Secondary Building Units (SBUs): The design can target the formation of specific metal-ligand clusters, or SBUs, which then act as prefabricated nodes in the assembly of the final topology. While complex SBUs have not been extensively reported for Hptca, the principle of using metal ions as simple nodes connected by the ligand linker is well-established.

Topological analysis simplifies complex crystal structures into underlying nets composed of nodes (metal ions or clusters) and linkers (organic ligands) to understand their connectivity. While a wide variety of topologies are known for MOFs, specific named topologies for frameworks based purely on Hptca are not prominently documented in the surveyed literature, and no structures with the moganite (mog) topology have been reported.

However, a descriptive topological analysis of the reported structures is possible based on their dimensionality and connectivity:

[Co(ptca)₂(H₂O)₂]·H₂O: This cobalt-based coordination polymer forms a 1D "zigzag" chain structure. Each Co(II) center is octahedrally coordinated and is bridged by two ptca⁻ ligands through their pyridine nitrogen and one carboxylate oxygen, creating an infinite chain.

[Cd(ptca)₂(H₂O)₄]: This cadmium compound exists as a discrete mononuclear complex (0D). However, extensive intermolecular hydrogen bonding between the coordinated water molecules and the non-coordinating carboxylate oxygens of adjacent complexes leads to the formation of a 3D supramolecular network.

The analysis of these structures reveals how Hptca can lead to frameworks of different dimensionalities (from 0D to 1D) which can be further extended into 3D via non-covalent interactions.

The choice of solvent and other synthesis conditions, such as temperature and pH, plays a critical role in the self-assembly process of coordination polymers, often determining the final crystal structure. The solvent can act as a template, a competing ligand, or a guest molecule that stabilizes the resulting framework. For Hptca-based systems, hydrothermal synthesis is a common method, where water is the primary solvent.

Formation of Coordination Polymers with this compound

The synthesis of coordination polymers using Hptca is typically achieved via hydrothermal reactions, where metal salts are reacted with the ligand in an aqueous medium at elevated temperatures and pressures. This method facilitates the deprotonation of the carboxylic acid and promotes the crystallization of the product.

For example, the reaction of Cobalt(II) nitrate (B79036) hexahydrate with Hptca yields [Co(ptca)₂(H₂O)₂]·H₂O, a 1D coordination polymer. scilit.com Similarly, reacting Cadmium(II) nitrate tetrahydrate with Hptca under similar conditions produces the mononuclear complex [Cd(ptca)₂(H₂O)₄]. scilit.com These examples demonstrate that even under similar synthetic protocols, the identity of the metal ion dictates the dimensionality of the resulting coordination architecture.

Table 2: Synthesis and Structural Features of Hptca-based Coordination Compounds

| Compound Formula | Metal Ion | Synthesis Method | Dimensionality (Covalent) | Supramolecular Dimensionality | Key Structural Feature |

| [Co(ptca)₂(H₂O)₂]·H₂O | Co(II) | Hydrothermal | 1D | 3D | Zigzag chains linked by H-bonding |

| [Cd(ptca)₂(H₂O)₄] | Cd(II) | Hydrothermal | 0D | 3D | Mononuclear units forming a network via H-bonding |

| [Co(VO₃)₂(ptca)₂(H₂O)₂]·2H₂O | Co(II)/V(V) | Hydrothermal | 2D | 3D | Heterometallic layers pillared by ptca⁻ ligands |

Heterometallic Coordination Compounds Incorporating this compound

A significant extension of the coordination chemistry of Hptca involves the incorporation of more than one type of metal center to form heterometallic or mixed-metal frameworks. This approach can lead to materials with synergistic properties or novel structural features not accessible in single-metal systems.

A notable example is the compound [Co(VO₃)₂(ptca)₂(H₂O)₂]·2H₂O , which was synthesized hydrothermally from cobalt(II) nitrate, ammonium (B1175870) metavanadate, and Hptca. scilit.com The structure of this material is built from two primary components:

Inorganic Vanadium Oxide Layers: Corner-sharing {VO₄} tetrahedra form one-dimensional {[VO₃]⁻}n chains, which are further linked into two-dimensional anionic layers.

Cobalt-Ligand Pillars: The [Co(ptca)₂(H₂O)₂] units act as pillars that link the inorganic vanadium oxide layers. The cobalt centers are octahedrally coordinated to two water molecules and the nitrogen atoms from two different ptca⁻ ligands. The carboxylate end of the ptca⁻ ligands then links to the vanadium oxide layers.

This structure represents a pillared-layer framework where the Hptca ligand successfully bridges two different metal-containing units (the cobalt center and the vanadate (B1173111) layer) to create a complex, three-dimensional heterometallic architecture.

Host-Guest Chemistry and Porosity in this compound-Derived Frameworks

The incorporation of this compound and its derivatives as ligands in the construction of metal-organic frameworks (MOFs) has led to materials with notable porosity and selective gas sorption properties. The inherent structural features of the ligand, combining a pyridyl group for coordination and a thiazole-carboxylic acid moiety, facilitate the formation of robust, porous three-dimensional networks. These frameworks can exhibit permanent porosity and demonstrate selective inclusion of guest molecules, a key characteristic for applications in gas separation and storage.

A significant example is seen in frameworks constructed using the closely related ligand, 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid (HL). Two isomorphous three-dimensional (3D) coordination compounds, Cd(L)₂₄(DMF) (Compound 1) and Mn(L)₂₃(DMF) (Compound 2), have been synthesized that feature permanent pores creating straight one-dimensional channels. rsc.org

The porosity of these frameworks has been investigated through gas sorption experiments. For Compound 1, which is built with cadmium ions, the framework demonstrates selective adsorption of carbon dioxide (CO₂). rsc.org In contrast, the sorption of other gases such as hydrogen (H₂), nitrogen (N₂), methane (B114726) (CH₄), carbon monoxide (CO), and oxygen (O₂) at 298 K under low pressure is negligible. rsc.org This selectivity highlights the specific interactions between the CO₂ molecules and the porous framework of the host. The structure of Compound 1 contains guest water and dimethylformamide (DMF) molecules within its channels, which can be removed to activate the framework for gas uptake. rsc.org

The table below summarizes the key findings regarding the host-guest properties of the framework derived from the thiazole-spaced pyridinecarboxylate ligand.

| Compound/Framework | Guest Molecules | Selectivity | Porosity Characteristics |

| Cd(L)₂₄(DMF) | CO₂, H₂O, DMF | Selective for CO₂ over H₂, N₂, CH₄, CO, O₂ | Permanent pores forming 1D channels |

Data sourced from a study on a framework constructed with 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid, a derivative of the primary compound of interest. rsc.org

The selective uptake of CO₂ suggests that the pore size, shape, and the chemical environment within the channels of these frameworks are finely tuned to favor interaction with CO₂ over other small gas molecules. This behavior is crucial for potential applications in carbon capture and purification processes. The study of such host-guest systems provides valuable insights into how the modification of organic ligands can influence the functional properties of the resulting coordination polymers.

Biological and Pharmacological Investigations of 2 4 Pyridyl Thiazole 4 Carboxylic Acid and Its Analogues

Antimicrobial Activity Studies of 2-(4-Pyridyl)thiazole-4-carboxylic acid Derivatives

Derivatives of the thiazole (B1198619) scaffold have been extensively studied for their potential to combat microbial infections. The incorporation of pyridine (B92270) and other substituents has led to the discovery of compounds with significant antibacterial and antifungal efficacy.

Research into thiazole-based compounds has revealed a spectrum of antibacterial activity, with many derivatives showing particular efficacy against Gram-positive bacteria. biointerfaceresearch.comkau.edu.sa In one study, a series of 2,4,5-polysubstituted thiazoles were evaluated, with thirteen derivatives showing inhibitory effects against three Gram-positive strains while being inactive against Gram-negative bacteria. kau.edu.sa A compound designated 12f, featuring a 4-fluorophenyl moiety, demonstrated a broad spectrum of activity against Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus. kau.edu.sa Similarly, another investigation found that a 4-F-phenyl substituted thiazole-pyrrolidine derivative selectively inhibited Gram-positive bacteria, recording significant zones of inhibition against S. aureus and B. cereus. biointerfaceresearch.com

Other studies have identified thiazole derivatives with a broader range of action. A novel series of substituted dihydropyridine-carbonitrile derivatives featuring a thiazole moiety was synthesized, with compound 13a showing notable activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (Escherichia coli, P. aeruginosa) bacteria. nih.gov Another study on heteroaryl(aryl) thiazoles found moderate to good activity against a panel of six bacteria, with compound 4 exhibiting the best efficacy against E. coli. nih.gov The combination of coumarin (B35378) and thiazole rings has also yielded compounds with potent antibacterial effects, particularly against Bacillus pumilis and Streptococcus faecalis. nih.gov

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 12f (R = 4-F-C6H4) | S. aureus | 25 µg/mL | kau.edu.sa |

| 12f (R = 4-F-C6H4) | B. subtilis | 6.25 µg/mL | kau.edu.sa |

| 12f (R = 4-F-C6H4) | B. cereus | 50 µg/mL | kau.edu.sa |

| 13a | S. aureus | 46.9 µg/mL | nih.gov |

| 13a | B. subtilis | 62.5 µg/mL | nih.gov |

| 13a | E. coli | 93.7 µg/mL | nih.gov |

| 13a | P. aeruginosa | 62.5 µg/mL | nih.gov |

| 4 | E. coli | 0.17 mg/mL | nih.gov |

| 12 | B. pumilis | 7.69 µmol/mL | nih.gov |

| 4 | S. faecalis | 3.67 µmol/mL | nih.gov |

Thiazole derivatives have also demonstrated significant promise as antifungal agents, particularly against various Candida species. nih.gov A study focusing on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives found them to have very strong antifungal effects against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The activity of these compounds was reported to be comparable or even superior to the standard antifungal drug nystatin. nih.gov

In other research, the antifungal activity of synthesized thiazoles was found to be more potent than their antibacterial effects. nih.gov One study identified a compound, designated 9 , as the most active antifungal agent, with MIC values in the range of 0.06–0.23 mg/mL. nih.gov The pyridine-thiazole derivative 13a also exhibited high activity against C. albicans and Aspergillus flavus, with MICs of 7.8 µg/mL and 5.8 µg/mL, respectively. nih.gov Some 2,4,5-polysubstituted thiazoles were also able to exert antifungal activity against C. albicans, with compound 12f showing a moderate MIC of 25 µg/mL. kau.edu.sa While the precise mechanisms are often still under investigation, the consistent activity against pathogenic fungi underscores the potential of this chemical class.

| Compound | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.008–7.81 µg/mL | nih.gov |

| 13a | Candida albicans | 7.8 µg/mL | nih.gov |

| 13a | Aspergillus flavus | 5.8 µg/mL | nih.gov |

| 9 | Various Fungi | 0.06–0.23 mg/mL | nih.gov |

| 12f | Candida albicans | 25 µg/mL | kau.edu.sa |

Anticancer Potential and Antiproliferative Mechanisms of this compound Analogues

The structural versatility of the pyridine-thiazole scaffold has made it an attractive candidate for anticancer drug discovery. nih.gov Thiazole-containing compounds are associated with a variety of anticancer potentials, including cytotoxic and antiproliferative activities. kau.edu.sa

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of lead compounds. For pyridine-thiazole derivatives, research has shown that substituents on both the thiazole and pyridine rings, as well as associated phenyl groups, significantly influence cytotoxic activity.

In a study of novel pyridine-thiazole hybrid molecules, compounds 3 and 4 demonstrated potent cytotoxic effects against a panel of cancer cell lines, with IC50 values as low as 0.57 µM. mdpi.com The study also noted that the introduction of an additional pyrazoline fragment into the structure resulted in a decrease in the antitumor effect, highlighting the sensitivity of the scaffold to structural modifications. mdpi.com Another investigation into 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives found that while compounds with 2-pyridyl and 4-pyridyl groups had similar activity, cytotoxicity was enhanced by the presence of 2,5-dimethoxyphenyl or 4,4'-biphenyl substituents at the 4-position of the thiazole ring. nih.gov

Further SAR analysis on 2-arylthiazolidine-4-carboxylic acid amides revealed that the nature of the side chain, the thiazolidine (B150603) ring itself, and various phenyl substituents all play a role in the potency and selectivity against melanoma and prostate cancer cell lines. nih.gov For a series of pyrazoline–thiazolidinones, the substituent at the 4-position of the thiazole ring was identified as a key determinant of antitumor activity. nih.gov Specifically, modifying an ester group at this position to a hydrazide and subsequently a hydrazone potentiated the compound's anticancer properties. nih.gov

A primary mechanism through which many thiazole-based anticancer agents exert their effect is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, composed of α- and β-tubulin subunits, are essential for cell division, and their disruption can lead to mitotic arrest and cell death. nih.govnih.gov

Several 2,4-disubstituted thiazole derivatives have been identified as potent tubulin polymerization inhibitors. nih.govresearchgate.net One study reported a novel series of thiazole-based inhibitors where the most effective compound, 10a , inhibited tubulin polymerization with an IC50 value of 2.69 µM. nih.gov This was more potent than the well-known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov The downstream effects of this inhibition include the activation of apoptotic pathways, evidenced by the activation of caspases 3 and 9 and the downregulation of the anti-apoptotic protein Bcl2. nih.gov

Another 2,4-disubstituted thiazole derivative, compound IV , was also found to be a more effective inhibitor of tubulin polymerization (IC50 = 2.00 µM) than CA-4. nih.gov The consistent finding that thiazole derivatives can effectively target the tubulin colchicine site underscores their potential as antimitotic agents for cancer therapy. nih.govresearchgate.net

| Compound | Inhibition (IC50) | Reference Compound (CA-4) IC50 | Source |

|---|---|---|---|

| 10a | 2.69 µM | 8.33 µM | nih.gov |

| IV | 2.00 µM | 2.96 µM | nih.gov |

| Thiazole-hydrazone-indole conjugate (VII) | 1.68 µM | Not specified | researchgate.net |

| Thiazole-naphthalene hybrid (VI) | 3.3 µM | Not specified | researchgate.net |

Antiviral Research Involving this compound Derivatives

The therapeutic potential of the thiazole scaffold extends to antiviral applications. Various derivatives have been synthesized and evaluated against a range of viruses, demonstrating that this chemical class can be adapted to inhibit viral replication.

In a study targeting avian viruses, 2-aryl substituted thiazolidine-4-carboxylic acids were tested for efficacy. Compound 1d showed the best results against Avian Influenza Virus (AIV H9N2) with an IC50 value of 3.47 µM, while compound 1c was most effective against Infectious Bronchitis Virus (IBV) with an IC50 of 4.10 µM. nih.gov

Research into benzothiazole (B30560) derivatives bearing a 2-pyridone moiety identified compounds with activity against Herpes Simplex Virus-1 (HSV-1) and Hepatitis A Virus (HAV). Three compounds (7e, 7f, 13a ) achieved a viral reduction percentage greater than 50% against HSV-1. acs.org Against HAV, compounds 7f and 13a showed a 60% reduction in viral load. acs.org

Furthermore, derivatives of the related 1,3,4-thiadiazole (B1197879) heterocycle have been explored for antiviral properties. A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides were synthesized, and two compounds, 7b and 7i , were found to possess anti-tobacco mosaic virus (TMV) activity, achieving approximately 50% inhibition. mdpi.com These findings highlight the broad antiviral potential of thiazole and related heterocyclic analogues.

| Compound | Target Virus | Activity | Source |

|---|---|---|---|

| 1d | Avian Influenza Virus (AIV H9N2) | IC50 = 3.47 µM | nih.gov |

| 1c | Infectious Bronchitis Virus (IBV) | IC50 = 4.10 µM | nih.gov |

| 7e | Herpes Simplex Virus-1 (HSV-1) | >50% viral reduction | acs.org |

| 7f | Herpes Simplex Virus-1 (HSV-1) | 63.3% viral reduction | acs.org |

| 13a | Herpes Simplex Virus-1 (HSV-1) | >50% viral reduction | acs.org |

| 7f | Hepatitis A Virus (HAV) | 60% viral reduction | acs.org |

| 13a | Hepatitis A Virus (HAV) | 60% viral reduction | acs.org |

| 7b | Tobacco Mosaic Virus (TMV) | ~50% inhibition | mdpi.com |

| 7i | Tobacco Mosaic Virus (TMV) | ~50% inhibition | mdpi.com |

Other Reported Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antiparasitic)

Beyond their well-documented roles in other therapeutic areas, this compound and its structural analogues have been investigated for a variety of other biological activities. These studies highlight the versatility of the thiazole scaffold in medicinal chemistry, with significant findings in anti-inflammatory, antioxidant, and antiparasitic research. researchgate.netnih.gov

Anti-inflammatory Activity The thiazole nucleus is a component of several compounds with demonstrated anti-inflammatory properties. researchgate.net Research into novel pyrazolylthiazole carboxylic acids revealed potent in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov Several of these compounds exhibited edema inhibition comparable to the reference drug indomethacin. nih.gov For instance, compounds identified as 1p , 2c , and 2n showed edema inhibition ranging from 89.59% to 93.06%, which was similar to indomethacin's 91.32% inhibition after three hours. nih.gov Similarly, a series of pyridine- and thiazole-based hydrazides were evaluated for their in vitro anti-inflammatory activity using a bovine serum albumin denaturation method, with IC₅₀ values ranging from 46.29 to 100.60 μg/mL. acs.orgnih.gov At the cellular level, some thiazole derivatives have shown the ability to block key enzymes in the inflammation pathway, such as lipoxygenase (LOX) and cyclooxygenase (COX). researchgate.net

Antioxidant Activity Several studies have explored the antioxidant potential of pyridyl-thiazole derivatives. A series of thiazolyl–catechol compounds were synthesized and evaluated for their antioxidant capabilities through various assays. nih.gov One compound, 4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diol (3g) , was highlighted for its significant antioxidant activity. nih.gov In another study, novel pyridyl-carbonyl thiazoles were assessed using DPPH and FRAP assays. nih.gov The investigation found that analogues with 3- or 4-pyridyl substituents generally showed higher antioxidant activity compared to those with 2-pyridyl groups. nih.gov Thiazolidine-4-carboxylic acid, a related cyclic sulfur amino acid, is also recognized as a physiologic sulfhydryl antioxidant. nih.gov

Antiparasitic Activity The thiazole scaffold has been incorporated into molecules designed to combat parasitic infections. Thiazole-1,3,5-triazine derivatives have demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov IC₅₀ values against the sensitive strain ranged from 10.03 to 54.58 µg/mL. nih.gov Furthermore, research into novel macrofilaricidal compounds for treating human filarial infections, such as onchocerciasis, has led to the discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as promising agents. acs.org In the context of leishmaniasis, in silico studies have identified 2-aryl-quinoline-4-carboxylic acid derivatives as potential inhibitors of Leishmania major N-myristoyltransferase (LmNMT), a crucial enzyme for the parasite's survival. nih.gov

Table 1: Summary of Other Reported Biological Activities

Pharmacological Profiling and Drug-Likeness Prediction of this compound Analogues

The process of drug discovery heavily relies on the early assessment of a compound's pharmacological profile and its potential to be developed into a viable drug. In silico methods are crucial for predicting the drug-likeness of novel compounds, allowing researchers to prioritize candidates with favorable pharmacokinetic properties and reduce late-stage attrition. plos.org Analogues of this compound have been subjected to such analyses to evaluate their potential as therapeutic agents.

A key tool in this evaluation is Lipinski's Rule of Five, which predicts the oral bioavailability of a compound based on several physicochemical properties. impactfactor.org Studies on various thiazole-based derivatives have shown that many of these compounds adhere to Lipinski's parameters. impactfactor.orgresearchgate.net For a series of novel thiazole-based thiazolidin-4-one derivatives, computational analysis revealed that all tested compounds had a molecular weight (MW) under 500 Da, calculated LogP values below 5, and appropriate numbers of hydrogen bond donors (nHBD) and acceptors (nHBA), indicating a high potential for oral bioavailability. impactfactor.org

Table 2: Predicted Drug-Likeness and Pharmacokinetic Properties of Representative Thiazole Analogues

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Pyridyl Thiazole 4 Carboxylic Acid Systems

Vibrational Spectroscopy (IR, Raman) for 2-(4-Pyridyl)thiazole-4-carboxylic acid and its Complexes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within this compound and its metallic complexes.

In the IR spectrum of the free acid, characteristic vibrational modes are expected. The carboxylic acid group gives rise to a broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, which is indicative of strong hydrogen bonding in the solid state. The C=O stretching vibration of the carboxyl group is anticipated to appear as a strong band around 1700 cm⁻¹. For thiazole-2-carboxylic acid, a related compound, this C=O stretch has been observed as a doublet at 1736 cm⁻¹ and 1703 cm⁻¹ in the solid state, which may be attributed to the presence of rotational isomers. A similar feature could be expected for the title compound.

The aromatic rings, pyridine (B92270) and thiazole (B1198619), will exhibit C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. For instance, in a novel thiazole derivative incorporating a pyridine moiety, IR absorption bands for C=C were observed in the 1593–1537 cm⁻¹ range. nih.gov The C-S stretching vibration associated with the thiazole ring typically appears in the fingerprint region, often between 600-800 cm⁻¹.

When this compound coordinates to a metal center, significant shifts in its vibrational frequencies are observed. The most notable changes occur in the carboxylate region. Upon deprotonation and coordination to a metal ion, the C=O stretching band disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging).

Furthermore, the vibrational modes of the pyridine and thiazole rings can also be affected by coordination. The coordination of the pyridyl nitrogen to a metal center typically results in a shift of the pyridine ring vibrations to higher frequencies. New low-frequency bands corresponding to metal-ligand vibrations (M-N and M-O) are also expected to appear in the far-IR and Raman spectra of the complexes.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra of the molecule and its complexes, aiding in the assignment of experimental bands. cardiff.ac.ukresearchgate.netnih.govnih.gov

Table 1: Expected IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Pyridine/Thiazole | C-H stretch | >3000 |

| Pyridine/Thiazole | C=C, C=N stretch | 1400-1650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiazole rings. The pyridine ring protons typically appear as two doublets in the aromatic region (δ 7.0-9.0 ppm). The protons ortho to the nitrogen atom (H-2' and H-6') are generally the most deshielded, appearing at a higher chemical shift, while the protons meta to the nitrogen (H-3' and H-5') appear at a lower chemical shift. For a related 2-(pyridin-4-yl)quinoline-4-carboxylic acid, the pyridyl protons were observed in the aromatic region. researchgate.net The thiazole ring has one proton at the 5-position, which is expected to appear as a singlet in the aromatic region. The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very high chemical shift (δ 10-13 ppm), although its observation can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, assuming no accidental overlap. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of δ 160-185 ppm. nih.gov The carbon atoms of the pyridine and thiazole rings will resonate in the aromatic region (δ 110-160 ppm). The carbon atoms attached to the heteroatoms (nitrogen and sulfur) will have characteristic chemical shifts. For example, in a similar thiazole derivative, the C-2 and C-4 carbons of the thiazole ring were observed at distinct downfield shifts. researchgate.net

In studies of related 2-(4-pyridyl)thiazolidine-4-carboxylic acids, a saturated analog, NMR was used to demonstrate the presence of diastereoisomers in solution. nih.gov While the aromatic nature of the thiazole in the title compound prevents such isomerism at C-2, NMR can still be used to study dynamic processes such as proton exchange and rotational barriers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | 10.0 - 13.0 (broad s) | 160 - 185 |

| Thiazole C2 | - | 160 - 170 |

| Thiazole C4 | - | 140 - 150 |

| Thiazole C5 | 8.0 - 8.5 (s) | 120 - 130 |

| Pyridine C2'/C6' | 8.5 - 9.0 (d) | 150 - 160 |

| Pyridine C3'/C5' | 7.5 - 8.0 (d) | 120 - 130 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (molecular formula C₉H₆N₂O₂S), the expected monoisotopic mass is approximately 206.0150 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure this mass with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 206 would be expected. The fragmentation pattern would likely involve characteristic losses from the parent molecule. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org The molecule could also undergo decarboxylation, leading to the loss of CO₂ (M-44).

The heterocyclic rings are relatively stable, but fragmentation can still occur. The thiazole ring may fragment with the loss of small molecules like HCN or C₂H₂S. The pyridine ring can also undergo characteristic cleavages. The fragmentation of related thiazole derivatives has been studied, showing complex pathways that can help in structural elucidation. researchgate.net

Electrospray ionization (ESI) is a softer ionization technique commonly used for polar molecules like carboxylic acids. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 207. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 205. Tandem mass spectrometry (MS/MS) experiments on these precursor ions can be performed to induce fragmentation and obtain further structural details.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z (Monoisotopic) | Fragmentation |

|---|---|---|---|

| [M]⁺ | [C₉H₆N₂O₂S]⁺ | 206.0150 | Molecular Ion (EI) |

| [M+H]⁺ | [C₉H₇N₂O₂S]⁺ | 207.0228 | Protonated Molecule (ESI+) |

| [M-H]⁻ | [C₉H₅N₂O₂S]⁻ | 205.0072 | Deprotonated Molecule (ESI-) |

| [M-OH]⁺ | [C₉H₅N₂OS]⁺ | 189.0123 | Loss of hydroxyl radical |

| [M-CO₂]⁺ | [C₈H₆N₂S]⁺ | 162.0252 | Decarboxylation |

Single Crystal X-ray Diffraction Analysis of this compound Coordination Polymers

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline materials. While the crystal structure of the free this compound has not been extensively reported, numerous studies have focused on its coordination polymers, where it acts as a ligand (2-(4-pyridyl)thiazole-4-carboxylate, pytac). researchgate.net These studies provide significant insight into its coordination behavior, crystal packing, and intermolecular interactions.

The pytac ligand is versatile, capable of coordinating to metal centers through the pyridyl nitrogen, the thiazole nitrogen, and the carboxylate oxygen atoms. This versatility allows for the formation of diverse coordination polymer architectures, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. researchgate.netnih.gov

For example, two lead coordination compounds, Pb(pytac)₂ and Pb₂(pytac)₃(NO₃), have been synthesized and structurally characterized. Pb(pytac)₂ forms 2D layers, while Pb₂(pytac)₃(NO₃) assembles into 1D chains. researchgate.net Similarly, a cobalt complex, Co₃(pytac)₆₈, features a structure with 1D water channels. researchgate.net

The crystal packing in these coordination polymers is governed by a combination of coordination bonds and non-covalent interactions. Hydrogen bonding plays a crucial role, often involving the carboxylate oxygen atoms, coordinated water molecules, and C-H donors from the aromatic rings. nih.govresearchgate.net

In the solid state, the conformation of the this compound ligand within its coordination polymers is influenced by the coordination environment and crystal packing forces. A key conformational feature is the dihedral angle between the pyridine and thiazole rings. In many reported structures, these two rings are nearly coplanar, which maximizes π-conjugation across the molecule. However, significant twisting can occur to accommodate the coordination requirements of the metal ion or to optimize intermolecular packing.

The orientation of the carboxylate group relative to the thiazole ring is another important conformational parameter. The carboxylate group can be coplanar with the thiazole ring or twisted out of the plane. This conformation affects the directionality of the coordination bonds and hydrogen bonds formed by the carboxylate oxygen atoms.

Table 4: Crystallographic Data for Representative 2-(4-Pyridyl)thiazole-4-carboxylate Coordination Polymers

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Pb(pytac)₂ | Triclinic | P-1 | 2D layers | researchgate.net |

| Pb₂(pytac)₃(NO₃) | Triclinic | P-1 | 1D chains | researchgate.net |

Elemental Analysis (CHNS) for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis provides a crucial check on the purity and empirical formula of a newly synthesized compound.

For this compound, with the molecular formula C₉H₆N₂O₂S and a molecular weight of 206.22 g/mol , the theoretical elemental composition can be calculated. sigmaaldrich.com Experimental values obtained from CHNS analysis of a pure sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values. This agreement provides strong evidence for the correct chemical composition of the synthesized material. This technique is routinely reported in the synthesis and characterization of new compounds, including related quinoline (B57606) carboxylate ligands and their metal complexes. researchgate.net

Table 5: Theoretical Elemental Composition of this compound (C₉H₆N₂O₂S)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 52.42 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.93 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.59 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.52 |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.55 |

| Total | | | | 206.219 | 100.00 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-pyridyl)thiazole-4-carboxylate |

| Thiazole-2-carboxylic acid |

| 2-(pyridin-4-yl)quinoline-4-carboxylic acid |

| 2-(4-pyridyl)thiazolidine-4-carboxylic acid |

| Lead(II) bis(2-(4-pyridyl)thiazole-4-carboxylate) |

| Dilead(II) tris(2-(4-pyridyl)thiazole-4-carboxylate) nitrate (B79036) |

Computational and Theoretical Chemistry Studies on 2 4 Pyridyl Thiazole 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations used to determine the electronic structure and properties of molecules. For a compound like 2-(4-Pyridyl)thiazole-4-carboxylic acid, DFT calculations would typically be employed to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the most stable conformer.

Studies on related molecules, such as thiazole-5-carboxylic acid, have used DFT to identify multiple stable conformations based on the orientation of the carboxylic group. dergipark.org.tr Such an analysis for this compound would determine the planarity of the molecule and the rotational barrier between the thiazole (B1198619) and pyridine (B92270) rings.

Furthermore, DFT is used to calculate electronic properties. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals is crucial for understanding the molecule's reactivity, with the HOMO region indicating sites for electrophilic attack and the LUMO region indicating sites for nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is a key parameter for assessing the molecule's chemical stability and electronic excitation properties. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis, another common DFT-based method, would provide insights into charge distribution, intramolecular charge transfer, and the stabilization energies associated with donor-acceptor interactions between different parts of the molecule. dergipark.org.tr

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and understanding its mechanism of action as a potential therapeutic agent. The thiazole and pyridine moieties are common scaffolds in drug discovery, known to interact with various enzymes and receptors. nih.govmdpi.com

A typical molecular docking workflow involves:

Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various conformations and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov

The results would highlight the specific amino acid residues involved in the interaction, detailing hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein. nih.govnih.gov For example, studies on similar thiazole-pyridine hybrids have explored their potential as inhibitors of targets like DNA gyrase and various kinases. nih.gov

Thermodynamic Parameter Calculations

Theoretical calculations can predict key thermodynamic parameters that describe the stability and behavior of a molecule. Using statistical thermodynamics combined with quantum chemical calculations (like DFT), it is possible to determine properties such as enthalpy of formation, entropy, and Gibbs free energy for this compound.

These calculations often start with a frequency analysis of the optimized molecular structure, which provides the vibrational modes of the molecule. From these frequencies, the vibrational, rotational, and translational contributions to the thermodynamic functions can be calculated at different temperatures. This data is valuable for predicting the spontaneity of reactions involving the compound and its stability under various conditions. For instance, a study on thiazole-5-carboxylic acid calculated the relative energies of its different conformers to determine their thermodynamic stability. dergipark.org.tr

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These are often calculated using DFT. For this compound, these descriptors would provide a quantitative framework for understanding its chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. A smaller value indicates higher reactivity. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as χ²/2η. researchgate.net

Molecular Electrostatic Potential (MEP): A 3D map showing the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

These descriptors are invaluable for predicting how the molecule will interact with other reagents and for comparing the reactivity of different but related compounds. nih.govresearchgate.netresearchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations offer a dynamic view, revealing the stability and conformational changes of the complex in a simulated physiological environment (e.g., in water).

If a promising binding pose of this compound with a protein target were identified through docking, an MD simulation would be the next step. nih.gov The simulation would track the trajectory of the complex over a period of nanoseconds or longer. Key analyses from the simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein throughout the simulation.

MD simulations provide a more realistic and rigorous assessment of the stability of a ligand-receptor complex than docking alone, confirming whether the interactions predicted by docking are maintained over time. nih.govnih.gov

Applications in Catalysis and Materials Science

2-(4-Pyridyl)thiazole-4-carboxylic acid as a Component in Heterogeneous Catalysis

While not typically used as a catalyst itself, this compound is a valuable organic linker for constructing metal-organic frameworks (MOFs) that serve as robust heterogeneous catalysts. mdpi.comnih.gov The porous and crystalline nature of these MOFs allows them to act as nanoreactors, providing a high surface area and well-defined, accessible active sites. mdpi.comnih.gov

Luminescent Properties of this compound-Based Materials

Materials incorporating the this compound scaffold frequently exhibit significant luminescent properties. mdpi.com The thiazole (B1198619) ring, being a planar, rigid, and conjugated system, is an excellent fluorophore. mdpi.com When this compound is used as a linker in coordination polymers and MOFs, the resulting materials often display strong fluorescence, typically in the blue region of the spectrum. mdpi.comrsc.org

The luminescence in these materials generally arises from ligand-centered π–π* electronic transitions. mdpi.com The coordination to metal centers, such as Zn(II) or Cd(II), can influence the emission intensity and wavelength. rsc.org In the case of lanthanide-based MOFs, the organic linker can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits at its characteristic wavelengths. mdpi.com This behavior is common in derivatives of thiazole-4-carboxylic acids. mdpi.com The introduction of different substituents on the thiazole or pyridyl rings can further tune the photophysical properties of the resulting complexes. nih.gov

Table 1. Luminescent Properties of Materials with Related Pyridyl-Thiazole/Carboxylate Ligands

| Material / Compound | Ligand(s) | Excitation (nm) | Emission (nm) | Color | Reference |

|---|---|---|---|---|---|

| [Cd₂(pam)₂(bpt)₂(H₂O)]∞ | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt), Pamoic acid | - | - | Green-light emitting | mdpi.com |

| [Zn(2,3-pydc)(bpp)]·2.5H₂O | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 342 | 422 | Blue | rsc.org |

| [Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 340 | 420 | Blue | rsc.org |

| Zinc-Thiazole Complex 8c | 5-(N-phenylamino)-2,4-di(pyridin-4-yl)thiazole | - | 497 | Blue-Green | nih.gov |

Photochromism and Electrochromism in Derivatives

Derivatives of the 2-(4-pyridyl)thiazole structure, particularly those based on a thiazolo[5,4-d]thiazole (B1587360) core, exhibit fascinating chromogenic properties. acs.orgnih.gov When the peripheral 4-pyridyl groups of 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole are alkylated or benzylated, they form N,N'-disubstituted dipyridinium compounds known as "thiazolothiazole viologens". acs.orgnih.govresearchgate.net

These viologen derivatives display reversible electrochromism, changing color in response to an applied voltage. acs.org At low reduction potentials, they undergo a distinct and reversible color change from yellow to dark blue. nih.gov This behavior is coupled with strong blue fluorescence in the initial state, which can be suppressed upon two-electron reduction. acs.orgnih.gov The combination of high fluorescence quantum yields (up to 0.96) and controllable electrochromism makes these derivatives highly attractive for multifunctional optoelectronic devices, memory components, and smart windows. acs.orgresearchgate.netresearchgate.net

Table 2. Electrochemical and Photophysical Properties of Thiazolothiazole Viologen Derivatives

| Derivative | First Reduction Potential (V vs Ag/AgCl) | Second Reduction Potential (V vs Ag/AgCl) | Fluorescence Quantum Yield (ΦF) | Color Change (Oxidized → Reduced) | Reference |

|---|---|---|---|---|---|

| N,N'-Dioctyl TTz Viologen | -0.39 | -0.53 | 0.96 | Yellow → Dark Blue | acs.orgnih.gov |

| N,N'-Dimethyl TTz Viologen | -0.42 | -0.56 | 0.80 | Yellow → Dark Blue | acs.orgnih.gov |

| N,N'-Dibenzyl TTz Viologen | -0.38 | -0.52 | 0.89 | Yellow → Dark Blue | acs.orgnih.gov |

Sensing Applications of this compound-Containing MOFs

The inherent luminescence of MOFs constructed from this compound and related linkers can be harnessed for chemical sensing. nih.gov These materials can act as highly selective and sensitive fluorescent sensors for detecting various molecules and ions. rsc.org The detection mechanism often relies on the interaction between the analyte and the MOF framework, which leads to a change in the luminescent signal, most commonly fluorescence quenching. researchgate.netresearchgate.net

For example, a Cd(II)-based MOF using the similar linker 2-(4-pyridyl)-terephthalic acid has been shown to be a promising sensor for acetone, exhibiting high selectivity and reusability through a fluorescence quenching mechanism. researchgate.net Similarly, lanthanide-based MOFs have been developed for the sensitive detection of biological markers, such as 2-thiothiazolidine-4-carboxylic acid, a metabolite indicating exposure to carbon disulfide. researchgate.net The tunable porosity and functional sites within the MOF structure allow for specific recognition of target analytes, making them powerful platforms for environmental monitoring and medical diagnostics. rsc.org

Table 3. Examples of Sensing Applications using MOFs with Related Pyridyl-Carboxylate Ligands

| MOF | Ligand(s) | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|---|

| {[Cd(pta)]·H₂O}n | 2-(4-pyridyl)-terephthalic acid (H₂pta) | Acetone | Fluorescence Quenching | researchgate.net |

| Tb-MOF | Not specified | 2-Thiothiazolidine-4-carboxylic acid (TTCA) | Fluorescence Quenching | researchgate.net |

| [Mn(L)₀.₅(L)₀.₅(Htpim)₂]n | Naphthalene-1,4-dicarboxylic acid, 2,4,5-tri(4-pyridyl)-imidazole | Nitrobenzene | Fluorescence Quenching | rsc.org |

| [Cd₄(L)₄(Htpim)₂(DMF)₂]n | Naphthalene-1,4-dicarboxylic acid, 2,4,5-tri(4-pyridyl)-imidazole | Ca²⁺ or Co²⁺ ions | Luminescence Probe | rsc.org |

Potential in Gas Storage and Separation Technologies

Porous materials like MOFs are leading candidates for gas storage and separation applications due to their high surface areas, tunable pore sizes, and controllable surface properties. researchgate.net The inclusion of functional groups within the MOF structure is a key strategy for enhancing selective gas uptake. researchgate.netnih.gov

A MOF constructed from the closely related ligand 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid demonstrated permanent porosity and selective adsorption of carbon dioxide (CO₂) over other gases like nitrogen (N₂), methane (B114726) (CH₄), hydrogen (H₂), and oxygen (O₂). rsc.org This selectivity is attributed to the specific interactions between the gas molecules and the framework's interior surface, which is decorated with the pyridyl and carboxylate functionalities of the linker. The Lewis basic nitrogen atom of the pyridyl group can create favorable interaction sites for acidic gases like CO₂. rsc.org This highlights the potential of MOFs based on this compound for applications in natural gas purification (CO₂/CH₄ separation) and carbon capture technologies. rsc.orgresearchgate.net

Table 4. Gas Adsorption Data for a MOF with a Related Thiazole-Spaced Pyridinecarboxylate Ligand

| Material | Gas | Adsorption Behavior at 298 K | Selectivity | Reference |

|---|---|---|---|---|

| Cd(L)₂₄(DMF) (L = 2-(4-pyridyl)-4-methylthiazole-5-carboxylate) | CO₂ | Selective adsorption observed | High selectivity for CO₂ over other listed gases | rsc.org |

| H₂ | Negligible low-pressure sorption | |||

| N₂ | Negligible low-pressure sorption | |||

| CH₄ | Negligible low-pressure sorption | |||

| O₂ | Negligible low-pressure sorption |

Future Research Directions and Emerging Paradigms

Targeted Drug Delivery Systems Utilizing 2-(4-Pyridyl)thiazole-4-carboxylic acid Derivatives

The development of targeted drug delivery systems is a paramount goal in modern medicine, aiming to enhance therapeutic efficacy while minimizing off-target effects. The structural motifs of this compound make it an attractive candidate for the design of sophisticated drug carriers. The pyridine (B92270) and thiazole (B1198619) rings can engage in various non-covalent interactions, while the carboxylic acid group provides a convenient handle for covalent modification and conjugation to drugs, targeting ligands, or nanoparticle surfaces.

Future research in this area will likely focus on the design and synthesis of derivatives that can self-assemble into nanostructures, such as micelles or vesicles, for encapsulating therapeutic payloads. Furthermore, the functionalization of the core structure with specific ligands could enable active targeting of diseased cells or tissues. For instance, conjugation with antibodies or peptides that recognize tumor-specific antigens could lead to cancer-targeted drug delivery systems. The asialoglycoprotein receptor (ASGPR), highly expressed on hepatocytes, presents a target for liver-specific drug delivery, a strategy that could be explored with suitably functionalized derivatives of this compound. publichealthtoxicology.com

Rational Design of Next-Generation this compound-Based Materials

The ability of this compound to act as a versatile building block extends beyond drug delivery into the realm of materials science. Its capacity to coordinate with metal ions through the pyridine nitrogen and carboxylic acid oxygen atoms makes it an ideal ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comrsc.org These materials are renowned for their high porosity, large surface areas, and tunable properties, making them suitable for applications in gas storage and separation, catalysis, and sensing. mdpi.comnih.gov

The rational design of next-generation materials will involve the strategic modification of the this compound backbone to introduce new functionalities and control the resulting material's architecture and properties. For example, incorporating additional coordinating sites or functional groups could lead to MOFs with enhanced selectivity for specific gases or pollutants. rsc.org The inherent luminescent properties of some thiazole-containing MOFs could be harnessed for the development of chemical sensors. mdpi.com Computational modeling will play a crucial role in predicting the structures and properties of these novel materials before their synthesis, accelerating the discovery process.

Exploration of Novel Biological Activities and Therapeutic Targets

While the anticancer and antimicrobial potential of thiazole-containing compounds is an active area of research, the full spectrum of biological activities for this compound and its derivatives remains to be elucidated. mdpi.comccspublishing.org.cnresearchgate.netkau.edu.sa Future investigations will likely involve high-throughput screening of compound libraries against a wide range of biological targets to uncover novel therapeutic applications.

Emerging areas of interest include the exploration of these compounds as inhibitors of enzymes implicated in various diseases, such as kinases, proteases, and metabolic enzymes. mdpi.com For example, thiazole derivatives have been investigated as inhibitors of c-Met kinase and PARP, both of which are important targets in cancer therapy. mdpi.comnih.gov Furthermore, the potential of these compounds to modulate inflammatory pathways or exhibit antiviral or antiparasitic activity warrants further investigation. acs.orgresearchgate.net The identification of new therapeutic targets will be driven by advances in genomics, proteomics, and systems biology, providing a roadmap for the rational design of new drugs based on the this compound scaffold.

| Research Area | Potential Biological Activities | Therapeutic Targets |

| Oncology | Anticancer, Apoptosis induction | Kinases (e.g., c-Met), PARP, Topoisomerase |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | Bacterial and fungal enzymes, Viral replication machinery |

| Inflammatory Diseases | Anti-inflammatory | Cyclooxygenase (COX), Cytokine signaling pathways |

| Neurological Disorders | Neuroprotective | Enzymes involved in neurodegeneration |

Advanced Synthetic Strategies for Complex this compound Architectures

The synthesis of novel and structurally complex derivatives of this compound is fundamental to exploring its full potential. While classical synthetic methods have been effective, the development of more efficient, versatile, and sustainable synthetic strategies is a key future direction. This includes the application of modern synthetic methodologies such as C-H activation, flow chemistry, and multicomponent reactions to streamline the synthesis of diverse compound libraries.

The development of novel catalytic systems will also be crucial for accessing previously inaccessible chemical space. For instance, new catalysts could enable the selective functionalization of the pyridine or thiazole rings, allowing for the late-stage diversification of lead compounds. The synthesis of macrocyclic or cage-like structures incorporating the this compound motif could lead to molecules with unique host-guest properties or biological activities. The ability to construct complex molecular architectures with high precision will be a driving force in the discovery of next-generation drugs and materials.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. In the context of this compound research, AI and ML algorithms can be employed to accelerate various stages of the research and development pipeline. For instance, quantitative structure-activity relationship (QSAR) models can be developed using ML to predict the biological activity of virtual compounds, enabling the prioritization of synthetic targets. researchgate.net